molecular formula C18H20N2S2 B2439735 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione CAS No. 154200-54-1

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione

Cat. No.: B2439735
CAS No.: 154200-54-1
M. Wt: 328.49
InChI Key: SWSBLFQOONPXFJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione is a versatile chemical compound known for its unique properties and wide range of applications in various scientific fields. This compound belongs to the class of thiadiazines, which are heterocyclic compounds containing sulfur and nitrogen atoms in their ring structure .

Mechanism of Action

Target of Action

Compounds with the 3,5-disubstituted tetrahydro-2h-1,3,5-thiadiazine-2-thione scaffold, to which this compound belongs, have been known for their antiprotozoal , antibacterial , antifungal , anthelmintic , and tuberculostatic properties . This suggests that the compound may interact with a variety of biological targets, depending on the specific substituents present.

Mode of Action

The thiadiazine scaffold has been used in the design of drug delivery systems (ddss) due to its high lipid solubility and enzymatic rate of hydrolysis . This suggests that the compound may interact with its targets by enhancing cellular uptake through improved lipophilicity .

Biochemical Pathways

Given the broad range of biological activities associated with the thiadiazine scaffold , it is likely that the compound affects multiple pathways, potentially including those involved in microbial growth and proliferation.

Pharmacokinetics

The thiadiazine scaffold is known for its high lipid solubility and enzymatic rate of hydrolysis , which may influence the compound’s bioavailability and pharmacokinetic profile.

Result of Action

Compounds with the thiadiazine scaffold have been used for arteriosclerosis treatment and in antiepileptic pro-drugs , suggesting that the compound may have a range of effects at the molecular and cellular levels.

Action Environment

One study suggests that water plays an active role in the reaction mechanism that promotes intramolecular cyclization , indicating that the compound’s action may be influenced by the presence of water.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione typically involves the reaction of dithiocarbamate salts with formaldehyde and primary amines. One common method includes the nucleophilic addition of primary amines to carbon disulfide in an aqueous medium to form dithiocarbamic acid, which is then converted to its salt derivative in the presence of a base . The subsequent addition of formaldehyde and a second primary amine leads to the formation of the thiadiazine ring through intramolecular cyclization .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of readily available starting materials and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 3-Benzyl-5-phenethyl-1,3,5-thiadiazinane-2-thione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Comparison: Its high lipid solubility and enzymatic rate of hydrolysis make it particularly valuable in drug delivery systems and therapeutic applications .

Properties

IUPAC Name

3-benzyl-5-(2-phenylethyl)-1,3,5-thiadiazinane-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2S2/c21-18-20(13-17-9-5-2-6-10-17)14-19(15-22-18)12-11-16-7-3-1-4-8-16/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWSBLFQOONPXFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1N(CSC(=S)N1CC2=CC=CC=C2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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